Cas no 851805-60-2 (1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
- (3-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Methanone, [4,5-dihydro-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazol-1-yl](3-methoxyphenyl)-
- F0630-1304
- AKOS024589217
- (3-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- 851805-60-2
-
- Inchi: 1S/C19H17F3N2O2S/c1-26-16-7-3-5-14(11-16)17(25)24-9-8-23-18(24)27-12-13-4-2-6-15(10-13)19(20,21)22/h2-7,10-11H,8-9,12H2,1H3
- InChI Key: DFULXLAKQMGSIF-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=CC(C(F)(F)F)=C2)=NCC1)(C1=CC=CC(OC)=C1)=O
Computed Properties
- Exact Mass: 394.09628345g/mol
- Monoisotopic Mass: 394.09628345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 487.7±55.0 °C(Predicted)
- pka: 1.59±0.60(Predicted)
1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1304-10μmol |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-4mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-5mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-30mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-3mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-100mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-2μmol |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-10mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-25mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1304-1mg |
1-(3-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-60-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
Comprehensive Overview of 1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 851805-60-2)
The compound 1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 851805-60-2) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 3-methoxybenzoyl and trifluoromethylphenylmethyl moieties, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and trends in the field.
One of the most searched questions in the realm of organic chemistry is: "What are the applications of imidazole derivatives in drug discovery?" The 4,5-dihydro-1H-imidazole core of this compound is a key scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Researchers are particularly intrigued by the trifluoromethyl group, which enhances metabolic stability and bioavailability—a hot topic in modern drug design. This aligns with the growing demand for "CF3-containing pharmaceuticals" in the industry.
From a synthetic perspective, the sulfanyl linkage in this molecule offers versatility for further functionalization, a feature highly valued in combinatorial chemistry. Recent publications highlight the use of such compounds in high-throughput screening libraries, addressing another trending search term: "How to optimize lead compounds for drug development?" The 3-methoxybenzoyl group further contributes to its lipophilicity, a critical parameter in the Lipinski's Rule of Five discussions—a frequently queried concept among chemistry enthusiasts.
In agrochemical contexts, the imidazole derivatives are gaining traction due to their potential as plant growth regulators or pest control agents. The trifluoromethylphenyl moiety, in particular, is a recurring motif in herbicides and fungicides, resonating with searches like "eco-friendly agrochemicals with fluorinated groups." This compound’s stability under environmental conditions makes it a candidate for such applications, though further studies are warranted.
Analytical chemists often inquire about "advanced characterization techniques for complex heterocycles." For CAS No. 851805-60-2, techniques like NMR spectroscopy (especially 19F-NMR due to the CF3 group), mass spectrometry, and X-ray crystallography are essential for structural elucidation. The compound’s chromatographic behavior in HPLC or GC systems is another area of practical interest, tying into the popular search term "HPLC method development for imidazole derivatives."
Environmental and regulatory considerations are also pivotal. While this compound isn’t classified as hazardous, researchers increasingly search for "green chemistry approaches for imidazole synthesis." The methoxy and sulfanyl groups in its structure may influence its biodegradability, a subtopic under the broader umbrella of "sustainable chemical design." This aligns with global trends toward Environmental, Social, and Governance (ESG) compliance in chemical manufacturing.
In conclusion, 1-(3-methoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole represents a multifaceted compound bridging pharmaceutical innovation and agrochemical potential. Its structural complexity and functional groups cater to cutting-edge research demands, from drug discovery to materials science. By addressing frequently searched topics like "fluorinated bioactive molecules" and "imidazole scaffold optimization," this overview underscores its scientific relevance while adhering to SEO-friendly, reader-centric discourse.
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